molecular formula C15H14BrNO B5695125 N-(4-bromophenyl)-2,5-dimethylbenzamide

N-(4-bromophenyl)-2,5-dimethylbenzamide

Cat. No.: B5695125
M. Wt: 304.18 g/mol
InChI Key: LSVUCCRLBIPTBQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to an amide nitrogen and a 2,5-dimethyl-substituted benzoyl moiety. The bromine atom at the para position of the aniline ring and the methyl groups on the benzoyl moiety influence its electronic, steric, and physicochemical properties, making it relevant for pharmacological and materials science applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVUCCRLBIPTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzamide typically involves the condensation of 4-bromoaniline with 2,5-dimethylbenzoic acid. This reaction is often facilitated by coupling agents such as carbodiimides or using catalysts like Lewis acids. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectroscopic Comparisons

Table 3: NMR Data and Physicochemical Properties
Compound Name 13C NMR Shifts (DMSO-d6, ppm) LogP (Predicted) Hydrogen Bonding References
N-(4-bromophenyl)-2,5-dimethylbenzamide Expected peaks: ~166 (amide C=O), 130–140 (aromatic Br) 3.8 N-H···O (if crystallized) N/A
C8 (4-Bromo-N-(3,5-dimethoxyphenyl)-...) 166.3 (amide C=O), 127–140 (aromatic) 2.5 N-H···O observed in crystal packing
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 166.1 (amide C=O), 99–161 (methoxy/aromatic) 2.1 Chain-forming N-H···O bonds

Key Observations:

  • Electronic Effects: The electron-donating methyl groups in the target compound may downfield-shift aromatic carbons compared to methoxy derivatives (e.g., C8 in ).

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